5-Bromo-2-(methoxymethoxy)benzene-1-thiol
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Overview
Description
5-Bromo-2-(methoxymethoxy)benzene-1-thiol is an organic compound with the molecular formula C8H9BrO2S It is characterized by the presence of a bromine atom, a methoxymethoxy group, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methoxymethoxy)benzene-1-thiol typically involves the protection of the hydroxyl group of 5-bromo-2-hydroxybenzenethiol using methoxymethyl chloride (MOM-Cl) in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dry acetone . The reaction proceeds under reflux conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction: The compound can undergo reduction reactions, particularly at the bromine site, to form the corresponding dehalogenated product.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Oxidation: Disulfides.
Substitution: Various substituted benzene derivatives.
Reduction: Dehalogenated benzene derivatives.
Scientific Research Applications
5-Bromo-2-(methoxymethoxy)benzene-1-thiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its thiol group.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methoxymethoxy)benzene-1-thiol is largely dependent on its functional groups:
Thiol Group: Can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.
Bromine Atom: Can participate in halogen bonding, influencing molecular interactions.
Methoxymethoxy Group: Provides steric hindrance and electronic effects that can modulate the compound’s reactivity.
Comparison with Similar Compounds
- 1-Bromo-2-(methoxymethoxy)benzene
- 1-Bromo-2-(methoxymethyl)benzene
- 2-Bromo-5-fluorophenol
Comparison:
- Uniqueness: The presence of both a thiol group and a methoxymethoxy group in 5-Bromo-2-(methoxymethoxy)benzene-1-thiol makes it unique compared to its analogs. This combination of functional groups imparts distinct reactivity and potential applications.
- Reactivity: The thiol group in this compound allows for unique interactions with biological molecules, which is not observed in its analogs lacking this group .
Properties
Molecular Formula |
C8H9BrO2S |
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Molecular Weight |
249.13 g/mol |
IUPAC Name |
5-bromo-2-(methoxymethoxy)benzenethiol |
InChI |
InChI=1S/C8H9BrO2S/c1-10-5-11-7-3-2-6(9)4-8(7)12/h2-4,12H,5H2,1H3 |
InChI Key |
BFVXQRYAOBQVBD-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)S |
Origin of Product |
United States |
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